molecular formula C16H23BO4 B13937697 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid CAS No. 859169-88-3

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid

Cat. No.: B13937697
CAS No.: 859169-88-3
M. Wt: 290.2 g/mol
InChI Key: GOMGTFAXPHLFQJ-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst

    Attachment to the Phenyl Ring: The resulting boronic ester is then coupled with a phenyl ring using similar palladium-catalyzed cross-coupling reactions.

    Introduction of the Butanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs that can target specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl ring and butanoic acid chain provide additional sites for chemical modification and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the butanoic acid chain and has different reactivity and applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of the butanoic acid chain, leading to different chemical properties and uses.

    4-Nitrophenyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a nitro group and a benzoate ester, which alter its reactivity and applications.

Uniqueness

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoic acid is unique due to the combination of the boronic ester group, phenyl ring, and butanoic acid chain. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound in research and industry.

Properties

CAS No.

859169-88-3

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoic acid

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-10-8-12(9-11-13)6-5-7-14(18)19/h8-11H,5-7H2,1-4H3,(H,18,19)

InChI Key

GOMGTFAXPHLFQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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